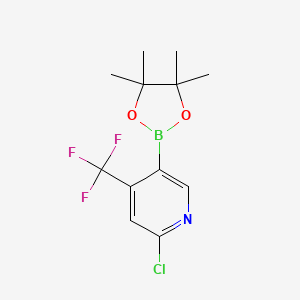

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHWGHPUZRQLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Lithium- or Magnesium-Mediated Pathways

The halogen-metal exchange strategy involves treating 2-chloro-4-(trifluoromethyl)-5-halopyridine precursors with organometallic reagents (e.g., lithium or Grignard compounds) followed by quenching with borating agents. Liu et al. demonstrated that 5-bromo-2-chloro-4-(trifluoromethyl)pyridine undergoes lithium-bromine exchange at −78°C using n-BuLi, generating a pyridinyllithium intermediate that reacts with trimethyl borate to yield the boronic acid. Subsequent esterification with pinacol in toluene under Dean-Stark conditions affords the target pinacol ester in 67% overall yield (Table 1).

Table 1. Halogen-Metal Exchange Parameters for Pyridinylboronates

| Substrate | Metal Reagent | Borating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2-Cl-4-CF3-Py | n-BuLi | B(OMe)3 | −78 | 67 |

| 5-Iodo-2-Cl-4-CF3-Py | i-PrMgCl | B2pin2 | 0 | 58 |

Magnesium-based systems show improved functional group tolerance for iodo-substituted precursors but require stoichiometric B2pin2 (bis(pinacolato)diboron).

Regioselectivity Challenges

The chloro and trifluoromethyl groups at positions 2 and 4 create substantial steric hindrance, often leading to competing metalation at the 3-position. Computational studies indicate that the 5-position’s accessibility arises from diminished steric repulsion between CF3 and incoming reagents.

Directed Ortho-Metalation (DoM) Strategies

Directing Group Installation

While DoM traditionally leverages amide or alkoxy directing groups, the inherent electron-withdrawing nature of CF3 and Cl in 2-chloro-4-(trifluoromethyl)pyridine complicates this approach. Milo et al. achieved limited success by introducing a transient N-oxide directing group, enabling lithiation at the 5-position with LDA (lithium diisopropylamide) at −40°C. Subsequent borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provided the pinacol ester in 43% yield, highlighting the method’s inefficiency for heavily substituted pyridines.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Diboron Reagents

Palladium-catalyzed reactions between 5-halo-2-chloro-4-(trifluoromethyl)pyridines and B2pin2 have emerged as scalable alternatives. A 2019 patent detailed the use of Pd(dppf)Cl2 (1.5 mol%) with KOAc in dioxane at 80°C, achieving 74% conversion of 5-bromo substrate to the pinacol ester within 12 h. Critical to success is the exclusion of moisture, as hydrolysis of the Pd–B intermediate leads to protodeboronation.

Table 2. Palladium-Catalyzed Conditions Optimization

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 12 | 74 |

| Pd(OAc)2/XPhos | Cs2CO3 | THF | 65 | 18 | 68 |

Mechanistic Insights

Kinetic studies reveal rate-determining oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with B2pin2. The trifluoromethyl group’s strong electron-withdrawing effect accelerates oxidative addition but retards reductive elimination, necessitating elevated temperatures.

Iridium-Catalyzed C–H Borylation

Regiocontrolled Functionalization

The 2022 breakthrough by Singh et al. demonstrated iridium’s unique ability to bypass pre-functionalized substrates. Using [Ir(OMe)(COD)]2 (2.5 mol%) and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) ligand in neat pinacolborane (HBpin), 2-chloro-4-(trifluoromethyl)pyridine undergoes selective C5–H borylation at 100°C (Table 3).

Table 3. Iridium-Catalyzed Borylation Performance

| Substrate | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Cl-4-CF3-Py | 2.5 mol% | 16 | 89 |

| 2-Br-4-CF3-Py | 5.0 mol% | 24 | 76 |

Steric vs Electronic Effects

DFT calculations attribute the C5 selectivity to minimized steric interactions between the iridium catalyst and CF3 group. The chloro substituent’s inductive effect further activates the C5 position, lowering the transition state energy by 8.3 kcal/mol compared to C3.

Comparative Methodological Analysis

Table 4. Synthesis Route Comparison

| Method | Steps | Temp Range (°C) | Max Yield (%) | Scalability |

|---|---|---|---|---|

| Halogen-Metal Exchange | 3 | −78 to 25 | 67 | Moderate |

| Palladium Borylation | 1 | 65–80 | 74 | High |

| Iridium C–H Borylation | 1 | 100 | 89 | Excellent |

Iridium catalysis excels in atom economy and step count but requires specialized ligands. Palladium methods remain preferable for halogen-rich feedstocks, while traditional metalation routes persist in academic settings for mechanistic studies.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like ethanol or water at temperatures ranging from 50-100°C.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base (e.g., NaOH) in solvents like DMF or DMSO.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding boronic acid.

Substitution: The major products are substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is in organic synthesis, particularly in:

- Suzuki Coupling Reactions: This compound serves as a key reagent for forming carbon-carbon bonds by coupling with aryl halides or other boronic acids. It has been utilized to synthesize complex organic molecules that are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Agents: Studies have indicated that derivatives of this compound can exhibit anticancer properties by inhibiting specific cancer cell lines. Research has focused on modifying the trifluoromethyl group to enhance biological activity .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science:

- Organic Electronics: It has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport properties .

Case Study 1: Synthesis of Anticancer Compounds

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound in synthesizing novel anticancer agents. The research highlighted how modifications to the core structure could lead to enhanced potency against specific cancer cell lines.

Case Study 2: Development of OLED Materials

Research conducted at a leading university showed that incorporating this boronic acid derivative into OLED materials improved efficiency and stability compared to traditional materials. The study provided insights into optimizing the molecular structure for better performance.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

Oxidative Addition: The aryl or vinyl halide reacts with the palladium catalyst, forming a palladium complex.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the release of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Stability Data

Case Study: Reaction Yields in Cross-Couplings

Biologische Aktivität

2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS: 2121515-21-5) is an organoboron compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group and the boronic acid moiety, contribute to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H14BClF3NO2

- Molar Mass : 307.5 g/mol

- Synonyms : 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This mechanism allows for the synthesis of various biologically active compounds, enhancing its utility in drug discovery and development.

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial, antifungal, and enzyme inhibition properties. Below is a summary of key findings:

Case Studies

-

Antibacterial Activity Against Gram-negative Bacteria

A study evaluated the antibacterial efficacy of various boronic acid derivatives, including this compound. The compound demonstrated high activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µM, indicating its potential as an antibacterial agent against resistant strains . -

Enzyme Inhibition Studies

Research on enzyme inhibitors identified this compound as a potent inhibitor of thymidine monophosphate kinase (TMPK) in E. coli. The study reported an IC50 value of 8.3 μM, suggesting that it could serve as a lead compound in developing new antibiotics targeting this enzyme . -

Antifungal Properties

The antifungal properties were assessed using various strains of fungi, with significant inhibitory effects observed against Candida albicans. The mechanism was attributed to the disruption of fungal cell wall synthesis due to the compound's boronic acid functionality .

Q & A

Q. What are the key synthetic applications of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester in cross-coupling reactions?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly in synthesizing heterocyclic scaffolds for pharmaceuticals and materials. The boronic ester group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis. Its pyridine ring and electron-withdrawing substituents (Cl, CF₃) enhance reactivity by stabilizing transition states during transmetallation .

Q. How do the structural features of this compound influence its reactivity?

The chloro and trifluoromethyl groups at the 2- and 4-positions of the pyridine ring create an electron-deficient aromatic system, increasing electrophilicity at the boron center. The pinacol ester stabilizes the boronic acid moiety, preventing protodeboronation while maintaining solubility in organic solvents. Steric hindrance from the CF₃ group may slow coupling kinetics, requiring optimized catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) .

Q. What purification techniques are recommended for isolating this boronic ester after synthesis?

Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 7:3 to 1:1) is standard. Due to its sensitivity to moisture, work under inert atmosphere (N₂/Ar) and confirm purity via ¹H/¹¹B NMR. For large-scale reactions, recrystallization from anhydrous toluene/hexane mixtures can improve yield .

Advanced Research Questions

Q. How can researchers address challenges with air/moisture sensitivity during handling?

Store the compound at 0–6°C under inert gas. For reactions, pre-dry solvents (THF, DMF) over molecular sieves and use Schlenk-line techniques. Monitor degradation by tracking the boron peak in ¹¹B NMR (δ ~30 ppm for intact pinacol ester; δ ~18 ppm indicates hydrolysis to boronic acid) .

Q. What strategies resolve contradictions in reaction yields when coupling with sterically hindered partners?

Low yields often arise from steric clashes between the CF₃ group and bulky substrates. Mitigate this by:

Q. How does the trifluoromethyl group impact regioselectivity in sequential functionalization?

The CF₃ group directs electrophilic substitution to the 3-position of the pyridine ring due to its strong electron-withdrawing effect. In cross-couplings, computational studies (DFT) suggest it stabilizes intermediates through π-π interactions with palladium catalysts, favoring ortho-substitution patterns in coupled products .

Q. What analytical methods validate functional group compatibility in multistep syntheses?

Use LC-MS to track coupling intermediates and ¹⁹F NMR (δ ~-60 ppm for CF₃) to confirm retention of the trifluoromethyl group. For boron retention, ICP-OES quantifies boron content post-reaction. Reductive elimination byproducts (e.g., homocoupling) are identifiable via HRMS .

Q. How can researchers design alternative coupling strategies if Suzuki reactions fail?

Consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.